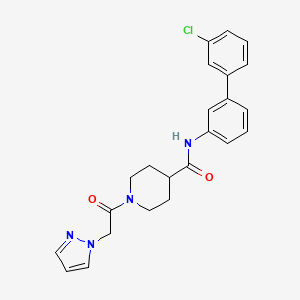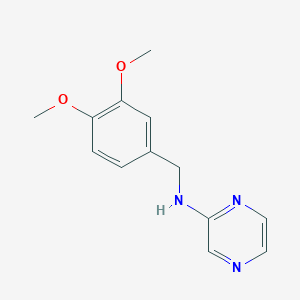
1-(3,4-dimethylbenzoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylbenzoyl)-4-(2-phenylethyl)piperazine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a piperazine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
DMPP acts as an agonist at the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is involved in various physiological processes, including synaptic transmission and learning and memory. DMPP binds to the receptor and activates it, leading to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects
DMPP has been found to exhibit various biochemical and physiological effects, including the enhancement of synaptic transmission and the improvement of cognitive function. DMPP has also been found to exhibit neuroprotective effects, reducing the damage caused by various neurotoxic agents.
実験室実験の利点と制限
DMPP has several advantages for use in lab experiments, including its high potency, selectivity, and solubility in water. However, DMPP also has some limitations, including its potential toxicity and the need for caution when handling the compound.
将来の方向性
There are several potential future directions for the study of DMPP, including the investigation of its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies are needed to investigate the potential long-term effects of DMPP on the brain and other organs. Finally, the development of more potent and selective agonists for the α7 nicotinic acetylcholine receptor could lead to the development of new therapeutic agents for various neurological disorders.
合成法
DMPP can be synthesized using various methods, including the reaction of 3,4-dimethylbenzoyl chloride with 2-phenylethylpiperazine in the presence of a base. The reaction takes place at room temperature and yields DMPP as a white crystalline solid. Other methods of synthesis include the reaction of 3,4-dimethylbenzoyl chloride with piperazine followed by the reaction of the resulting compound with phenethylamine.
科学的研究の応用
DMPP has been extensively studied for its potential applications in scientific research. It has been found to exhibit agonistic activity towards the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. DMPP has been used in various studies to investigate the role of the α7 nicotinic acetylcholine receptor in these processes.
特性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-17-8-9-20(16-18(17)2)21(24)23-14-12-22(13-15-23)11-10-19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCWCFDTJGFFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5171409.png)

![4-(dimethylamino)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-nitrobenzamide](/img/structure/B5171420.png)

![N-(2-ethylphenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5171432.png)

![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)


![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)
![1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B5171481.png)
![N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5171482.png)
![2-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5171495.png)